Home > Products > Screening Compounds P84780 > 3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid -

3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Catalog Number: EVT-3882682
CAS Number:
Molecular Formula: C23H17N3O6
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(3-Methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a pyrazolone-based derivative containing a 4-(furan-2-yl)benzoic acid moiety. It is a novel compound primarily investigated for its potential as a xanthine oxidase inhibitor.

Molecular Structure Analysis
  • A methyl group at the 3-position of the pyrazolone ring.

Molecular docking and molecular dynamics simulations have provided insights into the interactions of this compound with the active site of xanthine oxidase.

Mechanism of Action

3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has been identified as a mixed-type inhibitor of xanthine oxidase. Kinetic studies suggest that it exhibits a higher affinity for the free enzyme compared to the enzyme-substrate complex. Molecular modeling studies indicate that the carboxylic acid group of the compound may form key interactions with the enzyme's active site, including a salt bridge with Arg880 and a hydrogen bond with Thr1010, contributing to enzyme inhibition.

Applications

The primary scientific application explored for 3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is its potential as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition is a therapeutic target for treating hyperuricemia and related conditions such as gout.

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid

  • Compound Description: This compound is identified as a 3CLpro non-peptidic inhibitor, potentially valuable for COVID-19 treatment []. In silico analysis suggests its potential as a Fusarinine-C ornithinesterase inhibitor with applications in cancer treatment [].

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid (LY518674)

  • Compound Description: LY518674 is characterized as a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist []. Studies demonstrate its ability to significantly increase serum HDL-c levels, surpassing the efficacy of traditional fibrate drugs []. LY518674 achieves this increase by stimulating de novo apolipoprotein A-1 (apoA-1) synthesis in the liver [].
  • Compound Description: This pyrazolone-based derivative demonstrates potent xanthine oxidase inhibitory activity []. It functions as a mixed-type inhibitor, exhibiting a higher affinity for the free enzyme compared to the enzyme-substrate complex []. This compound holds promise for treating hyperuricemia and related conditions [].

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: Compound-A acts as a potent inhibitor of the elongase of long-chain fatty acids family 6 (ELOVL6) []. This enzyme plays a crucial role in the elongation of saturated and monounsaturated fatty acids []. The potential therapeutic application of Compound-A in diabetes is suggested by the observation that ELOVL6-deficient mice exhibit protection from high-fat diet-induced insulin resistance [].
  • Compound Description: This compound serves as an intermediate in the synthesis of oxotriazolyl aliphatic acids and their decarboxylated counterparts []. It is generated through a facile isomerization reaction of 1-aminobarbituric acid in an acidic aqueous environment [].

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: This compound is a key precursor in the synthesis of a series of arylidene analogues (NDP-4011 to NDP-4016) evaluated for their potential as COX-2 inhibitors []. These analogues hold promise as potential treatments for pain, inflammation, and possibly cancer prevention [].

(2E,3Z)-2-(1-Methyl-2,5-dioxoimidazolidin-4-ylidene)-3-[(arylamino- or heteroarylamino)methylene]succinate

  • Compound Description: This class of compounds serves as crucial intermediates in the synthesis of a novel triazafulvalene system []. They are prepared through a [2+2] cycloaddition reaction followed by the substitution of a dimethylamino group with aromatic or heteroaromatic amines [].

Properties

Product Name

3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

IUPAC Name

3-[(4Z)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid

Molecular Formula

C23H17N3O6

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C23H17N3O6/c1-13-6-8-18(20(10-13)26(30)31)21-9-7-17(32-21)12-19-14(2)24-25(22(19)27)16-5-3-4-15(11-16)23(28)29/h3-12H,1-2H3,(H,28,29)/b19-12-

InChI Key

IBCCWAKXESZMEJ-UNOMPAQXSA-N

SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)[N+](=O)[O-]

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.